5-Bromo-2-methylisonicotinaldehyde

Organic Synthesis Medicinal Chemistry PRC2/EED Modulation

Orthogonal handles—aldehyde (C4), bromine (C5), methyl (C2)—enable convergent synthesis. Validated in patented macrocyclic EED/PRC2 inhibitor synthesis (WO2020190754A1) with 42% yield to difluoromethyl intermediate. Higher logP (1.97) vs. chloro analog (1.37) favors CNS penetration. Avoid inactive alcohol analog (CAS 1807259-37-5). Order this patent-validated scaffold for epigenetic drug discovery.

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
CAS No. 1060810-15-2
Cat. No. B3033565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylisonicotinaldehyde
CAS1060810-15-2
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)Br)C=O
InChIInChI=1S/C7H6BrNO/c1-5-2-6(4-10)7(8)3-9-5/h2-4H,1H3
InChIKeyIQRUPXUQRZVISE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methylisonicotinaldehyde (CAS 1060810-15-2): A Strategic Functionalized Pyridine Scaffold for MedChem and Organic Synthesis


5-Bromo-2-methylisonicotinaldehyde (CAS 1060810-15-2, C₇H₆BrNO, MW 200.03 g/mol), also known as 5-bromo-2-methylpyridine-4-carbaldehyde, is a functionalized pyridine derivative characterized by three orthogonal reactive handles: an aldehyde group at the 4-position, a methyl group at the 2-position, and a bromine atom at the 5-position of the isonicotinic ring . This compound serves as a versatile small molecule scaffold and strategic intermediate, with documented use as a precursor for synthesizing macrocyclic azolopyridine derivatives targeting embryonic ectoderm development (EED) and polycomb repressive complex 2 (PRC2) [1]. The compound exhibits computed physicochemical properties including a logP value of approximately 1.97 and a topological polar surface area (TPSA) of 29.96 Ų, indicating favorable membrane permeability and oral bioavailability potential [2].

Why 5-Bromo-2-methylisonicotinaldehyde Cannot Be Simply Substituted: The Critical Role of Orthogonal Reactivity and Substitution Patterns


In-class analogs of 5-bromo-2-methylisonicotinaldehyde—including halogen variants (5-chloro-, 5-fluoro-), de-bromo analogs (2-methylisonicotinaldehyde), and reduced derivatives ((5-bromo-2-methylpyridin-4-yl)methanol)—cannot be freely interchanged due to fundamental differences in their reactivity profiles and physical properties [1]. The specific substitution pattern (2-methyl, 5-bromo, 4-aldehyde) provides a unique orthogonal synthetic handle: the aldehyde enables condensation and reductive amination reactions, the bromine atom facilitates cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, while the methyl group influences both electronic properties of the ring and steric accessibility . Furthermore, the heavier bromine atom imparts distinct physicochemical properties compared to chloro or fluoro analogs, including altered logP (1.97 vs. 1.37 for the chloro analog), which affects membrane permeability and protein binding . The 4-aldehyde oxidation state differentiates it from the alcohol analog (CAS 1807259-37-5), which lacks the electrophilic aldehyde required for key condensation steps in building macrocyclic scaffolds. These structural and property differences directly translate to divergent synthetic utility and biological activity outcomes, making generic substitution a high-risk approach that may require extensive route re-optimization or yield entirely different compound profiles.

Quantitative Differentiation of 5-Bromo-2-methylisonicotinaldehyde: Head-to-Head Evidence Against Closest Analogs


Validated Synthetic Utility: 42% Yield to Key Difluoromethyl Intermediate in Patent-Documented PRC2/EED Modulator Synthesis

5-Bromo-2-methylisonicotinaldehyde has been explicitly employed as a key intermediate in the synthesis of macrocyclic azolopyridine derivatives disclosed in WO2020190754A1 [1]. In this patent, the compound is reacted with diethylaminosulfur trifluoride (DAST) in dichloromethane for 12 hours to yield 5-bromo-4-(difluoromethyl)-2-methylpyridine with a 42% isolated yield [1]. This transformation demonstrates the specific reactivity of the 4-aldehyde group in a deoxyfluorination reaction that is essential for constructing the difluoromethyl motif required in this series of PRC2/EED modulators [2].

Organic Synthesis Medicinal Chemistry PRC2/EED Modulation

Lipophilicity Differentiation: LogP 1.97 vs. 1.37 for Chloro Analog—Implications for Membrane Permeability and Pharmacokinetics

Computational analysis reveals that 5-bromo-2-methylisonicotinaldehyde has a calculated logP (octanol-water partition coefficient) of 1.965, compared to approximately 1.37 for the 5-chloro analog (5-chloro-2-methylisonicotinaldehyde, CAS 1060810-02-7) . The 0.6 log unit increase represents a ~4-fold higher lipophilicity for the bromo derivative [1]. The topological polar surface area (TPSA) remains comparable at 29.96 Ų for both compounds, indicating that the bromo substitution enhances membrane permeability potential without sacrificing hydrogen bonding capacity [2].

Physicochemical Properties Drug Design ADME Optimization

Bromine as a Superior Leaving Group: Enabling Efficient Cross-Coupling Chemistry Unavailable to Non-Halogenated or Fluoro Analogs

The C-Br bond in 5-bromo-2-methylisonicotinaldehyde provides a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Stille couplings . Bromine serves as a superior leaving group compared to chlorine in oxidative addition steps, and is far more reactive than fluorine, which is essentially inert under standard cross-coupling conditions [1]. The 5-bromo substituent is strategically positioned to allow downstream diversification after aldehyde functionalization, enabling a convergent synthetic strategy where the aldehyde is exploited first, followed by cross-coupling at the bromine site [2].

Cross-Coupling Transition Metal Catalysis Building Block Versatility

Recommended Application Scenarios for 5-Bromo-2-methylisonicotinaldehyde Based on Validated Evidence


Epigenetic Drug Discovery: Synthesis of EED/PRC2 Macrocyclic Modulators

The compound is specifically validated for use in synthesizing macrocyclic azolopyridine derivatives targeting EED and PRC2, as disclosed in patent WO2020190754A1 [1]. The documented 42% yield to the difluoromethyl intermediate confirms its practical utility in this synthetic route [2]. For drug discovery teams working on epigenetic targets—particularly polycomb repressive complex 2 (PRC2) modulators for oncology indications—this building block provides a patent-validated entry point with established reaction conditions, reducing synthetic route development time and uncertainty.

CNS-Targeted Lead Optimization Requiring Enhanced Lipophilicity

For medicinal chemistry programs where increased logP is desirable (e.g., CNS penetration, intracellular target access), 5-bromo-2-methylisonicotinaldehyde offers a lipophilicity advantage (logP ≈ 1.97) over the corresponding chloro analog (logP ≈ 1.37) while maintaining comparable TPSA (29.96 Ų) [1][2]. This property profile makes it particularly suitable for CNS drug discovery programs where the balance between permeability and hydrogen bonding capacity is critical for blood-brain barrier penetration.

Convergent Library Synthesis Requiring Orthogonal Aldehyde and Halogen Handles

The compound's orthogonal reactivity—an electrophilic aldehyde and a cross-coupling-competent bromine—enables convergent synthetic strategies where the aldehyde is functionalized first (via condensation, reductive amination, or fluorination), followed by diversification at the bromine position via Suzuki, Buchwald-Hartwig, or related cross-coupling chemistry [1]. This orthogonal reactivity is not available with de-bromo analogs (lack cross-coupling handle) or fluoro analogs (C-F bond inert under standard conditions), making 5-bromo-2-methylisonicotinaldehyde the preferred choice for generating structurally diverse compound libraries from a single advanced intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-methylisonicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.